Cabotegravir Cabotegravir Cabotegravir, also known as S/GSK1265744 or GSK744, is potent HIV integrase inhibitor under development for the treatment of HIV infection. Cabotegravir has a carbamoyl pyridone structure similar to dolutegravir.
Brand Name: Vulcanchem
CAS No.: 1051375-10-0
VCID: VC0522474
InChI: InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
SMILES: CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Molecular Formula: C19H17F2N3O5
Molecular Weight: 405.3578

Cabotegravir

CAS No.: 1051375-10-0

Inhibitors

VCID: VC0522474

Molecular Formula: C19H17F2N3O5

Molecular Weight: 405.3578

Purity: >98% (or refer to the Certificate of Analysis)

Cabotegravir - 1051375-10-0

CAS No. 1051375-10-0
Product Name Cabotegravir
Molecular Formula C19H17F2N3O5
Molecular Weight 405.3578
IUPAC Name (3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Standard InChI InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Standard InChIKey WCWSTNLSLKSJPK-LKFCYVNXSA-N
SMILES CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Appearance Solid powder
Description Cabotegravir, also known as S/GSK1265744 or GSK744, is potent HIV integrase inhibitor under development for the treatment of HIV infection. Cabotegravir has a carbamoyl pyridone structure similar to dolutegravir.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms S/GSK1265744; S/GSK 1265744; S/GSK-1265744; GSK744; GSK-744; GSK 744; Cabotegravir.
Reference 1: Gulick RM. Choosing Initial Antiretroviral Therapy: Current Recommendations for Initial Therapy and Newer or Investigational Agents. Top Antivir Med. 2015 Oct-Nov;23(4):128-31. PubMed PMID: 26713502.
2: Srinivas NR. Interspecies scaling of excretory amounts using allometry - retrospective analysis with rifapentine, aztreonam, carumonam, pefloxacin, miloxacin, trovafloxacin, doripenem, imipenem, cefozopran, ceftazidime, linezolid for urinary excretion and rifapentine, cabotegravir, and dolutegravir for fecal excretion. Xenobiotica. 2015 Dec 29:1-9. [Epub ahead of print] PubMed PMID: 26711252.
3: Landovitz RJ, Kofron R, McCauley M. The promise and pitfalls of long-acting injectable agents for HIV prevention. Curr Opin HIV AIDS. 2016 Jan;11(1):122-8. doi: 10.1097/COH.0000000000000219. PubMed PMID: 26633643.
4: Reese MJ, Bowers GD, Humphreys JE, Gould EP, Ford SL, Webster LO, Polli JW. Drug interaction profile of the HIV integrase inhibitor cabotegravir: assessment from in vitro studies and a clinical investigation with midazolam. Xenobiotica. 2015 Sep 4:1-12. [Epub ahead of print] PubMed PMID: 26340566.
5: Margolis DA, Brinson CC, Smith GH, de Vente J, Hagins DP, Eron JJ, Griffith SK, St Clair MH, Stevens MC, Williams PE, Ford SL, Stancil BS, Bomar MM, Hudson KJ, Smith KY, Spreen WR; LAI116482 Study Team. Cabotegravir plus rilpivirine, once a day, after induction with cabotegravir plus nucleoside reverse transcriptase inhibitors in antiretroviral-naive adults with HIV-1 infection (LATTE): a randomised, phase 2b, dose-ranging trial. Lancet Infect Dis. 2015 Oct;15(10):1145-55. doi: 10.1016/S1473-3099(15)00152-8. Epub 2015 Jul 19. PubMed PMID: 26201299.
6: Bowers GD, Culp A, Reese MJ, Tabolt G, Moss L, Piscitelli S, Huynh P, Wagner D, Ford SL, Gould EP, Pan R, Lou Y, Margolis DA, Spreen WR. Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans. Xenobiotica. 2016 Feb;46(2):147-62. doi: 10.3109/00498254.2015.1060372. Epub 2015 Jul 1. PubMed PMID: 26134155.
7: Andrews CD, Heneine W. Cabotegravir long-acting for HIV-1 prevention. Curr Opin HIV AIDS. 2015 Jul;10(4):258-63. doi: 10.1097/COH.0000000000000161. PubMed PMID: 26049951.
8: Margolis DA, Boffito M. Long-acting antiviral agents for HIV treatment. Curr Opin HIV AIDS. 2015 Jul;10(4):246-52. doi: 10.1097/COH.0000000000000169. PubMed PMID: 26049949.
9: Trezza C, Ford SL, Spreen W, Pan R, Piscitelli S. Formulation and pharmacology of long-acting cabotegravir. Curr Opin HIV AIDS. 2015 Jul;10(4):239-45. doi: 10.1097/COH.0000000000000168. PubMed PMID: 26049948.
10: Williams PE, Crauwels HM, Basstanie ED. Formulation and pharmacology of long-acting rilpivirine. Curr Opin HIV AIDS. 2015 Jul;10(4):233-8. doi: 10.1097/COH.0000000000000164. PubMed PMID: 26049947.
11: Gulick R. HIV treatment 2020: what will it look like? J Int AIDS Soc. 2014 Nov 2;17(4 Suppl 3):19528. doi: 10.7448/IAS.17.4.19528. eCollection 2014. PubMed PMID: 25394037; PubMed Central PMCID: PMC4224796.
PubChem Compound 54713659
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator